(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine
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Overview
Description
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole ring fused with a phenyl group and an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate can then be further reacted with appropriate reagents to introduce the phenyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the phenyl or methanamine moieties .
Scientific Research Applications
Chemistry
In chemistry, (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways . Additionally, it has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens .
Industry
Industrially, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including the development of high-performance materials .
Mechanism of Action
The mechanism of action of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to bind to DNA and interfere with its replication also contributes to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- (1H-Benzo[d]imidazol-2-yl)methanamine
- (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine stands out due to its unique combination of the benzimidazole ring with a phenyl group and an amine group. This structure provides it with distinct chemical properties and biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
InChI Key |
ROAYKBONODQGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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